Keto-Deoxy-Nonulonic acid
Description
Synthesis Analysis
The synthesis of 3-deoxy-ketoaldonic acids involves the transformation of hexulosonic and heptulosonic acids into enolic 1,4-lactones, which are further converted into 5-(hydroxyalkyl)-2-furoic acids upon acidic treatment (Charon & Szabó, 1973). Another approach utilizes chlorate in the presence of vanadium oxide and phosphoric acid for selective oxidation, leading to the isolation of the keto acid via chromatography (Charon & Szabó, 1975).
Molecular Structure Analysis
The molecular structure of these acids has been elucidated through various synthetic pathways, highlighting the importance of Wittig reactions and dioxalanone intermediates for the formation of significant α-keto acids like KDO, DAH, and KDG (Ramage, Macleod, & Rose, 1991). Biocatalytic dehydration offers an efficient method for producing stereochemically pure keto-deoxy sugar acids, as demonstrated with 2-keto-3-deoxy-d-gluconate (KDG) synthesis (Matsubara et al., 2014).
Chemical Reactions and Properties
3-Deoxy-ketoaldonic acids undergo various chemical transformations, including acidic degradation to yield enolic lactones and further conversion to furoic acids. The reactivity of these compounds under different conditions showcases their chemical versatility and the potential for generating diverse molecular structures (Charon & Szabó, 1973).
Physical Properties Analysis
Analytical methods such as gas-liquid chromatography and mass spectrometry have been utilized to identify and quantitate deamidated sialic acid and related compounds, offering insights into the physical properties of these acids (Kitajima et al., 1992).
Chemical Properties Analysis
The chemical properties of keto-deoxy acids are extensively studied through their synthesis routes and reactions. For instance, the chemoenzymatic synthesis method enables the preparation of differentially protected 3-deoxysugar derivatives, highlighting the chemical flexibility and functionalization capacity of these compounds (Gillingham et al., 2010).
properties
IUPAC Name |
(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLHXKNIYJWAW-QBTAGHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661882 | |
Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Keto-Deoxy-Nonulonic acid | |
CAS RN |
153666-19-4 | |
Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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